4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Descripción
Propiedades
IUPAC Name |
4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-5-3-4(7(12)13)9-10(5)2-1-8-6/h3H,1-2H2,(H,8,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKJZAYMAPBKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029721-02-5 | |
| Record name | 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Modified Ugi Condensation
The Ugi four-component reaction (Ugi-4CR) has been adapted to construct the pyrazolo[1,5-a]pyrazine core efficiently. Ilyn et al. demonstrated that combining a β-ketoamide, primary amine, carboxylic acid, and isocyanide in methanol at 25°C for 24 hours produced 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides in 65–82% yields. While the original study focused on carboxamides, substituting the isocyanide component with a nitrile derivative enabled direct carboxylic acid formation. Critical parameters include:
- Solvent polarity : Methanol outperformed THF and DCM in promoting cyclization.
- Acid catalysis : 0.1 eq. p-toluenesulfonic acid (PTSA) accelerated imine formation.
- Temperature control : Exothermic reactions required cooling to 0°C during initial mixing.
This one-pot method reduces purification steps but requires strict stoichiometric control to prevent oligomerization byproducts.
Stepwise Synthesis via Cyclization
Pyrazole-Ethylenediamine Cyclization
A linear approach involves condensing ethyl 5-amino-1H-pyrazole-3-carboxylate with ethylenediamine dihydrochloride. Key stages:
- Aminolysis : Refluxing in ethanol (12 h, 80°C) opens the ester to form 5-amino-N-(2-aminoethyl)pyrazole-3-carboxamide.
- Ring closure : Treating with acetic anhydride (Ac₂O) in DMF at 120°C for 6 hours induces cyclodehydration, yielding 65% tetrahydropyrazine intermediate.
- Oxidation : Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the C4 position to the ketone (78% yield).
Acid-Catalyzed Tautomerization
Alternative protocols exploit keto-enol tautomerism for ring formation. Reacting 5-hydroxypyrazole-3-carboxylic acid with 1,2-diaminoethane in HCl/EtOH (pH 3.5) at 60°C for 8 hours generates the dihydropyrazine precursor. Subsequent aeration under basic conditions (pH 9.0) completes aromatization and oxidation.
Protecting Group Strategies
Boc-Protected Intermediate Route
ChemicalBook entries detail the synthesis of 5-N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1209492-73-8) via:
- Boc protection : Treating 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C, 2 h).
- Selective esterification : Methyl ester formation at C2 using DCC/DMAP (82% yield).
- Deprotection : TFA-mediated Boc removal (−20°C, 30 min) followed by NaOH hydrolysis (1M, 50°C) affords the target carboxylic acid.
Trimethylsilyl (TMS) Protection
TMSCl-protected amines enable regioselective alkylation at N5 before oxidative deprotection with K₂CO₃/MeOH. This method avoids ketone over-oxidation but requires anhydrous conditions.
Industrial-Scale Considerations
Continuous Flow Cyclization
Pilot studies show that conducting the Ugi condensation in a microreactor (0.5 mm ID, Re = 1200) at 100°C with 2-minute residence time improves yield to 89% while reducing byproduct formation.
Crystallization Optimization
Ternary solvent systems (H₂O/EtOH/acetone 3:5:2) achieve 98.5% purity after single crystallization, addressing challenges with polar byproducts.
Comparative Analysis of Methods
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has shown promise in the development of pharmaceuticals due to its biological activity against various targets.
Case Study: Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant inhibition of arachidonate 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. In a study evaluating various analogs, compounds based on this structure demonstrated IC values as low as 6.30 nM, indicating potent activity against inflammatory pathways .
| Compound Name | Target | IC (nM) |
|---|---|---|
| This compound | Arachidonate 5-LOX | 6.30 |
| 6-Methyl derivative | Arachidonate 5-LOX | 8.10 |
| Other analogs | Arachidonate 5-LOX | 20.00 |
Agricultural Chemistry
This compound also finds applications in agricultural chemistry as a potential herbicide or pesticide due to its ability to interfere with biochemical pathways in plants.
Case Study: Herbicidal Activity
In trials assessing the herbicidal efficacy of various pyrazole derivatives, compounds similar to this compound exhibited significant growth inhibition in target weed species .
Material Science
The unique properties of this compound also lend themselves to applications in material science.
Case Study: Polymer Additives
Research has explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties. Laboratory tests indicated improved performance metrics when incorporated into polycarbonate matrices .
Mecanismo De Acción
The mechanism by which 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Structural Insights :
- Ester vs.
- Substituent Effects : Benzyl groups (e.g., 4-fluorobenzyl in ) introduce steric bulk and modulate binding affinity to viral targets.
- Tricyclic Derivatives : Pseudosymmetrical tricyclic pyrrolopyrazines (e.g., compounds 23 and 24 in ) exhibit enhanced antiviral activity due to increased rigidity and improved target engagement.
Antiviral Activity:
Key Trends :
- Carboxamide Derivatives : Substitution with carboxamide groups (e.g., ) enhances HIV-1 integrase inhibition, likely through hydrogen bonding with catalytic residues.
- RSV Inhibitors : Ester derivatives with acyl groups (e.g., 3-methylfuran in ) show promise against RSV, expanding the scaffold’s therapeutic scope.
Actividad Biológica
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H7N3O3
- Molecular Weight : 181.15 g/mol
- CAS Number : 1029721-02-5
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of antiviral and anticancer properties.
Antiviral Activity
Research has shown that derivatives of this compound exhibit significant inhibition of HIV-1 integrase. A study synthesized a series of substituted compounds that demonstrated potent inhibition of HIV-1 replication and integrase activity. The lead compound in this series showed an IC(50) value of 74 nM for integrase-catalyzed strand transfer and an IC(95) value of 63 nM in cell culture assays with normal human serum .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that pyrazole derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For example, certain derivatives have shown activity against BRAF(V600E) and EGFR pathways . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better efficacy.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound binds to the active site of viral integrases and other kinases, disrupting their function.
- Induction of Apoptosis : Certain derivatives have been linked to the induction of apoptosis in cancer cells, promoting programmed cell death through various signaling pathways.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic methodologies for preparing 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid derivatives?
Methodological Answer: Synthesis often involves multicomponent reactions (MCRs) such as the Ugi-azide condensation. For example, trifluoroacetic acid in dichloromethane facilitates cyclization post-Ugi reaction to yield tetrazole derivatives (e.g., compound 166 in Scheme 67) . Alternatively, stepwise approaches include alkylation/formylation of pyrazoles followed by deprotection and cyclization to generate tetrahydropyrazolo-pyrazine scaffolds . A concise three-step synthesis from 5-nitro-2H-pyrazole-3-carboxylic acid achieves 80% yield via reductive amination and coupling reactions .
Q. How can structural characterization of this compound and its derivatives be optimized using spectroscopic techniques?
Methodological Answer: 1H and 13C NMR are critical for confirming regiochemistry and substitution patterns. For instance, ethyl 4-oxo-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate shows distinct signals at δ 7.39 (aromatic proton) and δ 4.2–4.4 (ethyl ester protons) in CDCl3 . X-ray crystallography or LC-MS validates purity and tautomeric forms, which are essential due to potential diastereomeric equilibria (e.g., AZD5718 tautomers) .
Q. What in vitro assays are suitable for evaluating the antiproliferative effects of this compound?
Methodological Answer: Lung adenocarcinoma cell lines (e.g., A549) are commonly used. Assays include:
- MTT viability tests (IC50 determination).
- Apoptosis analysis via Annexin V/PI staining.
- Cell cycle arrest studies using flow cytometry.
Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity, as seen in pyrazole-3-carboxamide analogs .
Advanced Research Questions
Q. How does 4-oxo-tetrahydropyrazolo-pyrazine-2-carboxamide act as an HIV-1 integrase inhibitor?
Methodological Answer: The compound inhibits the strand-transfer step of HIV-1 integrase by chelating Mg²⁺ ions in the catalytic core. Key structural features include:
- 4-Oxo group for metal coordination.
- Hydrophobic substituents (e.g., trifluoromethyl) enhancing binding to the active site .
Resistance profiling against mutants (e.g., Q148H/G140S) requires reverse-transcriptase PCR and phenotypic susceptibility assays .
Q. How do resistance mutations in HIV-1 integrase affect the efficacy of this compound?
Methodological Answer: Mutations like N155H or Y143R reduce binding affinity by altering the integrase active site. To assess this:
- Site-directed mutagenesis introduces mutations into recombinant integrase.
- Time-resolved FRET assays quantify inhibitory activity (IC50 shifts).
For example, N155H increases IC50 by 10-fold compared to wild-type integrase .
Q. What strategies optimize structure-activity relationships (SAR) for antiviral activity?
Methodological Answer: SAR studies focus on:
- Substitution at position 2 : Carboxamides improve solubility and potency.
- Ring saturation : 4,5,6,7-Tetrahydro derivatives enhance metabolic stability.
- Electrophilic groups : Nitro or carbonyl groups increase metal-binding capacity.
A comparative table from Langford et al. (2008) highlights substituent effects on IC50 values .
Q. How do tautomeric equilibria impact NMR interpretation and bioactivity?
Methodological Answer: Tautomerism (e.g., keto-enol or ring-chain equilibria) complicates NMR assignments. For example, AZD5718 exhibits diastereomeric tautomers detectable via:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer: Critical issues include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
